N'-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-[2-(dimethylamino)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[2-(dimethylamino)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O2S/c1-22(2)7-6-19-16(24)17(25)20-15-13-9-26-10-14(13)21-23(15)12-5-3-4-11(18)8-12/h3-5,8H,6-7,9-10H2,1-2H3,(H,19,24)(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFOLVRTFXVSHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N'-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-[2-(dimethylamino)ethyl]ethanediamide involves several steps. The initial step typically includes the formation of the thieno[3,4-c]pyrazole ring system through a cyclization reaction. This is followed by the introduction of the chlorophenyl group via a substitution reaction. The final step involves the formation of the oxalamide moiety through a condensation reaction with the appropriate amine. Industrial production methods often involve optimizing these reactions to achieve high yields and purity .
Chemical Reactions Analysis
N'-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-[2-(dimethylamino)ethyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Condensation: The oxalamide moiety can participate in condensation reactions to form more complex structures
Scientific Research Applications
N'-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-[2-(dimethylamino)ethyl]ethanediamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of N'-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-[2-(dimethylamino)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of certain enzymes .
Comparison with Similar Compounds
N'-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-[2-(dimethylamino)ethyl]ethanediamide can be compared with other similar compounds, such as:
Pyrazole derivatives: These compounds share the pyrazole ring system and exhibit similar biological activities.
Thieno[3,4-c]pyrazole derivatives: These compounds have the same core structure but may differ in the substituents attached to the ring system.
Oxalamide derivatives: These compounds contain the oxalamide moiety and are studied for their potential therapeutic applications
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
N'-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-[2-(dimethylamino)ethyl]ethanediamide is a complex organic compound belonging to the thieno[3,4-c]pyrazole derivative class. This compound has garnered attention due to its potential biological activities, which may include antimicrobial, anti-inflammatory, and antioxidant properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data and research findings.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core with a 3-chlorophenyl substituent and an ethanediamide moiety. The unique structural characteristics suggest significant potential for various biological activities.
| Property | Details |
|---|---|
| Molecular Formula | C₁₅H₁₈ClN₃S |
| Molecular Weight | 305.84 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that thieno[3,4-c]pyrazole derivatives exhibit notable antimicrobial properties. A study highlighted that compounds in this class can inhibit the growth of various bacterial strains. For instance, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Thieno[3,4-c]pyrazole Derivatives
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 8 | Staphylococcus aureus |
| N'-[2-(phenyl)-thieno[3,4-c]pyrazole]-N'-(butanoyl)ethanediamide | 16 | Escherichia coli |
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent has been explored in various studies. In vitro assays indicated that it could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that this compound might be beneficial in treating conditions characterized by chronic inflammation.
Antioxidant Activity
A recent study assessed the antioxidant capacity of thieno[3,4-c]pyrazole derivatives using erythrocyte models. The results showed that these compounds could reduce oxidative stress markers in red blood cells exposed to toxic substances.
Table 2: Antioxidant Effects on Erythrocytes
| Treatment | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Compound Treatment | 12 ± 1.03 |
The mechanism of action for this compound is believed to involve:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory pathways.
- Receptor Interaction: It could bind to specific receptors that modulate cellular signaling.
- Gene Expression Modulation: The compound might affect gene expression related to cell growth and apoptosis.
Case Studies
- Study on Antimicrobial Efficacy: A comparative study evaluated the effectiveness of various thieno[3,4-c]pyrazole derivatives against clinical strains of bacteria. The results indicated that the chlorophenyl-substituted compounds exhibited superior antimicrobial activity compared to their unsubstituted counterparts.
- Inflammation Model: In an animal model of inflammation induced by carrageenan, treatment with the compound resulted in a significant reduction in paw edema compared to control groups.
Q & A
Q. What are the established synthetic routes for this compound, and what reagents are critical for its multi-step preparation?
The synthesis involves a multi-step process starting with the construction of the thieno[3,4-c]pyrazole core, followed by functionalization with a 3-chlorophenyl group and ethanediamide moiety. Key reagents include chlorinating agents (e.g., POCl₃), oxidizing agents (e.g., H₂O₂), and catalysts (e.g., palladium complexes) to facilitate coupling reactions. Reaction conditions (e.g., inert atmosphere, controlled temperatures) are critical to avoid side products . Purification often employs column chromatography or recrystallization, with yields typically ranging from 40–65% depending on the step .
Q. Which spectroscopic techniques are essential for confirming structural integrity and purity?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is mandatory for verifying substituent positions and bond connectivity. Mass spectrometry (MS) confirms molecular weight, while high-performance liquid chromatography (HPLC) assesses purity (>95% is standard for research-grade material). Infrared (IR) spectroscopy identifies functional groups like amides and sulfones .
Q. What are the primary research applications of this compound in medicinal chemistry?
The compound is investigated for its antimicrobial, anti-inflammatory, and anticancer potential. Its thienopyrazole core interacts with biological targets such as kinase enzymes or DNA topoisomerases, as inferred from structural analogs . Standard assays include cytotoxicity screening (MTT assays) and enzyme inhibition studies (IC₅₀ measurements) .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to improve synthetic yield and selectivity?
Use design of experiments (DoE) methodologies to vary parameters like solvent polarity (DMF vs. acetonitrile), temperature (60–120°C), and catalyst loading. Real-time monitoring via HPLC or in-situ FTIR helps identify intermediate stability issues. For example, reducing reaction time from 24h to 12h in the cyclization step improved yield by 15% in analogous thienopyrazole syntheses .
Q. What computational strategies predict binding affinity and selectivity for target proteins?
Molecular docking (AutoDock Vina, Schrödinger Suite) with homology-modeled protein structures identifies potential binding pockets. Density functional theory (DFT) calculations (B3LYP/6-31G*) optimize geometry and electronic properties, while molecular dynamics simulations (NAMD) assess stability of ligand-receptor complexes over 100-ns trajectories .
Q. How should researchers resolve contradictions in reported biological activity data across studies?
Conduct comparative assays under standardized conditions (e.g., cell line ATCC designations, serum-free media). Validate target engagement using biophysical methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Structural analogs with modified substituents (e.g., replacing 3-chlorophenyl with 4-methoxyphenyl) can clarify structure-activity relationships .
Q. What strategies enhance the metabolic stability and bioavailability of this compound?
Prodrug approaches (e.g., esterification of the dimethylaminoethyl group) or formulation with cyclodextrins improve solubility. Pharmacokinetic studies in rodent models (IV/PO administration) guide dose optimization, while CYP450 inhibition assays (human liver microsomes) assess metabolic liabilities .
Methodological Considerations
- Data Contradiction Analysis : When conflicting biological results arise, cross-validate using orthogonal assays (e.g., Western blot alongside ELISA for protein quantification) and ensure batch-to-batch compound consistency via LC-MS .
- Scale-Up Challenges : Transitioning from milligram to gram-scale synthesis requires switching from batch to flow reactors to control exothermic reactions. Process analytical technology (PAT) tools like ReactIR™ enable real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
